3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-9-5-12(6-10-20)21-18-7-8-19-21/h1-4,7-8,11-12,17H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPULXCUFXXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole typically involves multiple steps. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is used to form the triazole ring. This reaction involves the use of organic azides and alkynes under copper-catalyzed conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the indole moiety is often synthesized via Fischer indole synthesis .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure consists of an indole moiety linked to a triazole ring via a piperidine carbonyl group. The synthesis typically involves the Huisgen 1,3-dipolar cycloaddition reaction, which efficiently forms the triazole ring through the reaction of organic azides with alkynes under copper-catalyzed conditions. This method is favored for its high yield and efficiency.
Anticancer Properties
Research indicates that 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms involved include:
- Inhibition of Kinases : The compound interacts with key kinases that regulate cell growth and survival.
- Oxidative Stress Induction : It promotes oxidative stress leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Compounds containing triazole rings have been shown to exhibit activity against various bacterial and fungal strains. This makes 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It could potentially inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it relevant for treating inflammatory diseases.
Anticancer Efficacy Study
A study conducted on various cancer cell lines demonstrated that treatment with 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The compound showed IC50 values in the low micromolar range across multiple cancer types .
Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .
Mechanism of Action
The mechanism of action of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The indole moiety can interact with multiple receptors, enhancing the compound’s biological activity . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its combination of indole, piperidine, and triazole subunits. Key comparisons with analogs include:
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- The indole core in the target compound contrasts with chromenone in CAS 2309591-59-9, which may influence π-π stacking interactions in biological systems.
- The triazole substituent offers distinct hydrogen-bonding capabilities compared to the imidazole-sulfonyl group in CAS 2309591-59-7.
- Piperidine substitution at the 4-position (target) versus 3-position (CAS 105 in ) alters conformational flexibility and steric bulk.
Key Observations :
- CuAAC ensures high regiochemical control for triazoles, whereas imidazole synthesis may involve multi-step functionalization.
- The carbonyl linkage in the target compound and CAS 2309591-59-9 suggests shared use of acylating agents or carbamoyl transfer reactions.
Analytical Characterization
Structural elucidation of such compounds frequently employs X-ray crystallography. The SHELX suite (e.g., SHELXL) is a standard tool for refining crystallographic data, ensuring accurate bond-length and angle measurements . For example, the triazole geometry in the target compound could be resolved using SHELXL, similar to peptidotriazole structures analyzed in prior studies .
Biological Activity
The compound 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole is a triazole-containing derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.
Synthesis
The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole typically involves click chemistry , particularly the azide-alkyne cycloaddition reaction. This method is favored for its efficiency and high yield. The general synthetic route includes:
- Preparation of the azide precursor .
- Cycloaddition with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Coupling of the resulting triazole derivative with piperidine-1-carboxamide and indole derivatives.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which leads to several pharmacological effects.
Anticancer Activity
Research indicates that 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole exhibits anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves:
- Inhibition of specific kinases : The compound interacts with kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of oxidative stress , leading to increased apoptosis in cancer cells.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, particularly against Gram-positive bacteria. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways essential for bacterial survival.
Case Studies
Several studies have highlighted the biological efficacy of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole:
- Study on Anticancer Effects :
-
Antimicrobial Research :
- An investigation into its antimicrobial properties found that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
- The compound's mechanism was further elucidated through docking studies, confirming its binding affinity to key enzymes involved in bacterial metabolism .
The biological activity of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole can be attributed to several key interactions:
- Hydrogen Bonding : The triazole moiety forms hydrogen bonds with active sites on target proteins, enhancing binding affinity.
- Enzyme Inhibition : It inhibits enzymes crucial for cancer cell survival and bacterial growth through competitive inhibition.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar triazole derivatives is useful:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-(2H-1,2,3-triazol-2-yl)piperidine | Anticancer | Kinase inhibition |
| N-(phenethyl)-4-(triazol-2-yl)piperidine | Antimicrobial | Cell wall disruption |
| 5-amino derivatives | Antiviral | Metabolic pathway interference |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole?
- Methodology :
- The synthesis typically involves multi-step organic reactions. For example, the indole core can be functionalized at the 3-position via Friedel-Crafts acylation or nucleophilic substitution. The piperidine-triazole moiety is synthesized separately, often via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Coupling the two fragments may use amide bond formation (e.g., EDC/HOBt activation) or carbonylative cross-coupling .
- Example Protocol :
Prepare 4-(2H-1,2,3-triazol-2-yl)piperidine via CuAAC between piperidine-4-azide and acetylene.
Activate the indole-3-carboxylic acid using carbodiimide reagents.
Couple with the piperidine-triazole under reflux in DMF or THF.
Q. How is structural confirmation and purity assessment performed for this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify regiochemistry (e.g., triazole substitution pattern) and amide bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities (e.g., triazole orientation) .
- Elemental Analysis : Validates purity (>95%) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Strategies :
- Reaction Solvent : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. shows acetic acid improves cyclization for indole derivatives .
- Catalyst Screening : Pd or Cu catalysts for triazole formation; optimize equivalents to reduce side products.
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (yield: 60–75%) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI/DBU | DMF | 80 | 68 |
| Pd(OAc)₂ | THF | 60 | 72 |
Q. What structural modifications influence biological activity?
- SAR Insights :
- Triazole Substituents : Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes like kinases. shows triazole-thiazole hybrids exhibit antimicrobial activity .
- Piperidine Conformation : N-Methylation reduces steric hindrance, improving receptor affinity (e.g., dopamine D4 receptors) .
- Docking Studies : Triazole nitrogen atoms form hydrogen bonds with active-site residues (e.g., ATP-binding pockets), validated via AutoDock Vina .
Q. How do researchers address stability issues in physiological buffers?
- Approaches :
- pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Indole derivatives show instability below pH 3 .
- Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose).
Resolving contradictions in reported bioactivity data
- Key Factors :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity Verification : Impurities >5% (e.g., unreacted indole) can skew IC₅₀ values; use preparative HPLC .
Computational modeling of receptor binding
- Methods :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess triazole flexibility.
- QSAR Models : Correlate logP values with cytotoxicity (e.g., higher hydrophobicity improves membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
